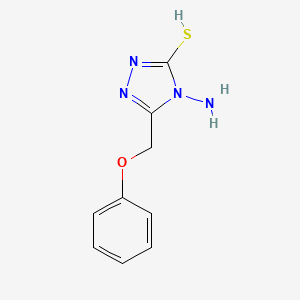
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an amino group, a phenoxymethyl group, and a thiol group attached to the triazole ring. The 1,2,4-triazole ring system is known for its wide range of biological activities and has been extensively studied for its therapeutic applications.
Métodos De Preparación
The synthesis of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenoxymethyl bromide under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group by the phenoxymethyl group.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 1,2,4-triazole derivatives, offering shorter reaction times and higher yields compared to conventional thermal methods .
Análisis De Reacciones Químicas
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Derivatives of 1,2,4-triazoles, including this compound, have shown promise as anticancer, anti-inflammatory, and antiviral agents.
Mecanismo De Acción
The mechanism of action of 4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The presence of the triazole ring allows for interactions with nucleic acids and proteins, contributing to its biological activities .
Comparación Con Compuestos Similares
4-Amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds also contain an amino group and a heterocyclic ring, but they differ in their ring structure and substitution patterns.
Indole derivatives: Indole derivatives have a different heterocyclic structure but share similar biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxymethyl group, which can influence its reactivity and biological activity.
Propiedades
IUPAC Name |
4-amino-5-(phenoxymethyl)-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c10-13-8(11-12-9(13)15)6-14-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDBJOGLFPYJRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














